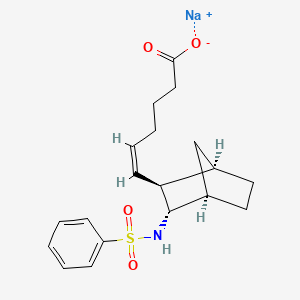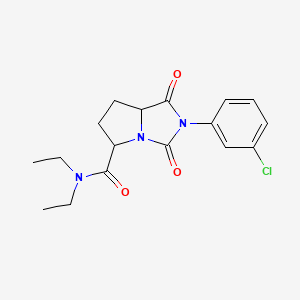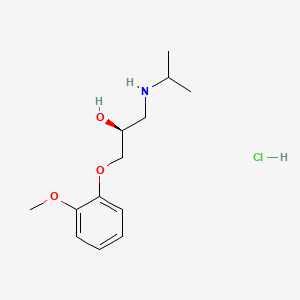
N-Methyl (+-)-13-alpha-hydroxyxylopinine iodide (alpha)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methyl group, a hydroxy group, and an iodide ion, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) typically involves multiple steps, starting from basic organic precursors. One common synthetic route includes the methylation of xylopinine followed by hydroxylation and iodination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the methylation step might use methyl iodide in the presence of a base like potassium carbonate, while the hydroxylation could involve the use of hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process involves rigorous purification steps, including crystallization and chromatography, to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodide ion or to convert the hydroxy group to a hydrogen atom.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or sodium bromide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-Methyl (±)-13-alpha-ketoxylopinine, while substitution could produce N-Methyl (±)-13-alpha-hydroxyxylopinine chloride.
科学的研究の応用
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism by which N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodide ion can participate in ionic interactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) can be compared with other similar compounds, such as:
N-Methyl-13-alpha-hydroxyxylopinine chloride: Similar in structure but with a chloride ion instead of an iodide ion.
N-Methyl-13-alpha-hydroxyxylopinine bromide: Contains a bromide ion, which may alter its chemical reactivity and biological activity.
The uniqueness of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
特性
CAS番号 |
120021-24-1 |
|---|---|
分子式 |
C22H28INO5 |
分子量 |
513.4 g/mol |
IUPAC名 |
(13R,13aS)-2,3,10,11-tetramethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-13-ol;iodide |
InChI |
InChI=1S/C22H28NO5.HI/c1-23-7-6-13-8-17(25-2)19(27-4)10-15(13)21(23)22(24)16-11-20(28-5)18(26-3)9-14(16)12-23;/h8-11,21-22,24H,6-7,12H2,1-5H3;1H/q+1;/p-1/t21-,22+,23?;/m0./s1 |
InChIキー |
ANXDBALJIGZCGD-DWBMBBFHSA-M |
異性体SMILES |
C[N+]12CCC3=CC(=C(C=C3[C@H]1[C@@H](C4=CC(=C(C=C4C2)OC)OC)O)OC)OC.[I-] |
正規SMILES |
C[N+]12CCC3=CC(=C(C=C3C1C(C4=CC(=C(C=C4C2)OC)OC)O)OC)OC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


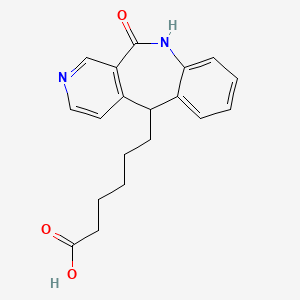
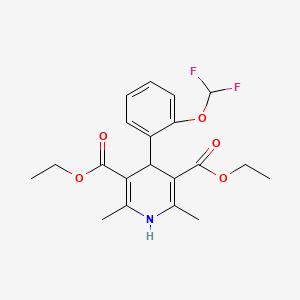
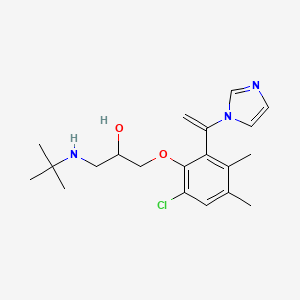
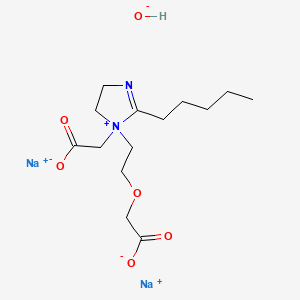
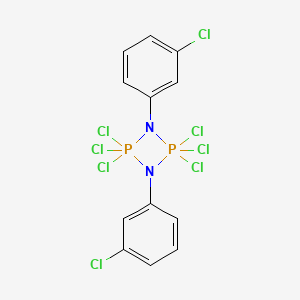
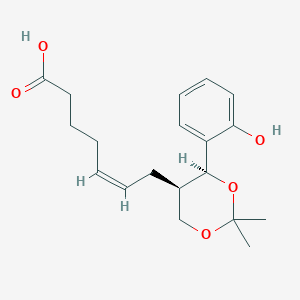
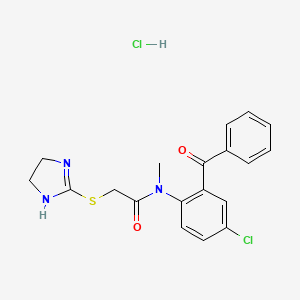

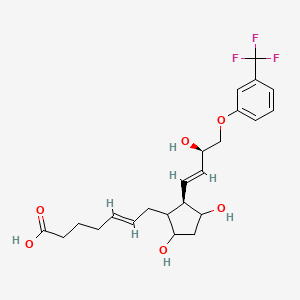
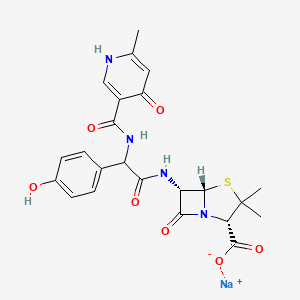
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)
